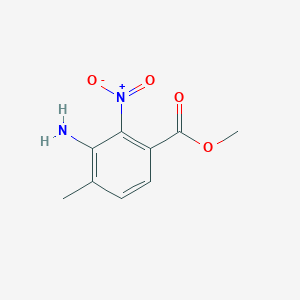

Methyl 3-amino-4-methyl-2-nitrobenzoate

Description

Significance in Advanced Organic Synthesis and Chemical Biology Research

In the field of advanced organic synthesis, compounds like Methyl 3-amino-4-methyl-2-nitrobenzoate are valuable intermediates. The presence of multiple functional groups allows for selective transformations, enabling the construction of intricate molecular architectures. For instance, the amino group can be diazotized and replaced with a variety of other substituents, or it can participate in condensation reactions to form heterocyclic rings. The nitro group, on the other hand, can be reduced to an amino group, opening up further synthetic pathways. This multi-functionality is particularly useful in the synthesis of pharmaceuticals, agrochemicals, and materials with specific optical or electronic properties.

From a chemical biology perspective, the structural motifs present in this compound are found in various biologically active molecules. Nitroaromatic compounds, for example, are known to exhibit a range of biological activities, including antimicrobial and anticancer properties. The amino and methyl groups can also play crucial roles in the interaction of these molecules with biological targets. Therefore, this compound and its derivatives are often used as scaffolds for the development of new therapeutic agents and as probes to study biological processes. Research into substituted nitrobenzoates has highlighted their potential as antifungal and antimycobacterial agents, suggesting that they may interfere with essential cellular processes in pathogens. aiinmr.comsmolecule.comnbinno.comgoogle.comorgsyn.org

Overview of Substituted Benzoate (B1203000) Derivatives in Academic Investigations

Substituted benzoate derivatives form a broad class of compounds that have been extensively studied in academic research. The versatility of the benzoic acid scaffold allows for the introduction of a wide array of functional groups, leading to a diverse range of chemical and physical properties. These derivatives have found applications in numerous areas, from medicinal chemistry to materials science.

In medicinal chemistry, substituted benzoates are integral to the design and synthesis of new drugs. The specific substitution pattern on the benzene (B151609) ring can be fine-tuned to optimize the pharmacological properties of a molecule, such as its binding affinity for a particular receptor, its metabolic stability, and its pharmacokinetic profile. For example, the anti-inflammatory drug, Aspirin (acetylsalicylic acid), is a simple substituted benzoate. More complex derivatives are being investigated for their potential as anticancer, antiviral, and antimicrobial agents.

In materials science, substituted benzoates are used in the synthesis of liquid crystals, polymers, and dyes. The rigid core of the benzene ring, combined with the ability to introduce various functional groups, allows for the design of materials with tailored optical, thermal, and electronic properties. For instance, certain benzoate esters are key components of liquid crystal displays (LCDs) due to their ability to align in an electric field.

Scope and Research Objectives for this compound

The primary research objective for a compound like this compound is to explore its potential as a versatile building block in organic synthesis and to investigate the biological activities of its derivatives. Specific research goals often include:

Development of Efficient Synthetic Routes: A key objective is to establish a high-yielding and cost-effective synthesis of this compound. This may involve the optimization of existing methods or the development of novel synthetic strategies. A plausible route could involve the nitration of methyl 3-amino-4-methylbenzoate.

Exploration of its Synthetic Utility: Researchers aim to demonstrate the utility of this compound as a precursor to a variety of other molecules. This could involve using it to synthesize novel heterocyclic compounds, which are known to have a wide range of biological activities.

Investigation of Biological Activity: A significant area of research is the synthesis of derivatives of this compound and the evaluation of their biological properties. This could include screening for antimicrobial, anticancer, or anti-inflammatory activity. Structure-activity relationship (SAR) studies are often conducted to understand how modifications to the molecule's structure affect its biological activity.

Physicochemical Characterization: A thorough characterization of the compound's physical and chemical properties is essential for its application in various fields. This includes determining its melting point, solubility, and spectral properties (NMR, IR, Mass Spectrometry).

Interactive Data Tables

Table 1: Physicochemical Properties of a Related Compound (Methyl 4-amino-3-methyl-5-nitrobenzoate)

| Property | Value |

| Molecular Formula | C₉H₁₀N₂O₄ |

| Molecular Weight | 210.19 g/mol |

| Appearance | Yellow Solid |

| Melting Point | 152-154 °C |

| Solubility | Soluble in DMSO and Methanol (B129727) |

Data is for a structurally similar compound and is provided for illustrative purposes.

Table 2: Spectroscopic Data for a Related Compound (Methyl 3-nitrobenzoate)

| Spectroscopy | Key Peaks/Shifts |

| ¹H NMR (CDCl₃) | δ 8.85 (t, 1H), 8.43 (dd, 1H), 8.30 (dd, 1H), 7.68 (t, 1H), 3.98 (s, 3H) |

| ¹³C NMR (CDCl₃) | δ 164.7, 148.3, 135.2, 131.8, 129.7, 127.3, 124.5, 52.8 |

| IR (KBr, cm⁻¹) | 3100, 1720, 1530, 1350, 1280, 720 |

Data is for a related compound and serves as a representative example. aiinmr.com

Properties

IUPAC Name |

methyl 3-amino-4-methyl-2-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c1-5-3-4-6(9(12)15-2)8(7(5)10)11(13)14/h3-4H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPSNQXHOVBTJLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(=O)OC)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Advanced Structural Elucidation of Methyl 3 Amino 4 Methyl 2 Nitrobenzoate

Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Analysis

Vibrational spectroscopy is a critical tool for identifying the functional groups and understanding the molecular structure of a compound.

Fourier Transform Infrared (FTIR) Spectroscopy

An FTIR spectrum for Methyl 3-amino-4-methyl-2-nitrobenzoate would be expected to show characteristic absorption bands corresponding to its functional groups. Key expected vibrations would include N-H stretching from the amino group, C=O stretching from the ester, asymmetric and symmetric stretching of the nitro group, C-H stretching from the aromatic ring and methyl groups, and various bending vibrations that form the unique fingerprint region for the molecule. Without experimental data, a specific data table cannot be constructed.

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FTIR. For this molecule, the nitro group symmetric stretch, aromatic ring vibrations, and C-C skeletal vibrations would likely produce strong signals. It is particularly useful for observing non-polar bonds. As with FTIR, no specific experimental data is available to create a data table.

Comprehensive Analysis of Vibrational Modes and Assignments

A full analysis would involve assigning each observed band in the FTIR and FT-Raman spectra to a specific molecular vibration (e.g., stretching, bending, rocking). This is often supported by computational chemistry predictions. Due to the lack of experimental spectra for this compound, a comprehensive assignment of vibrational modes is not possible.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful method for elucidating the precise structure of an organic molecule by probing the magnetic environments of its nuclei, primarily ¹H (protons) and ¹³C.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum would provide definitive information on the electronic environment, number, and connectivity of protons. For this compound, one would expect to see distinct signals for the two aromatic protons, the protons of the amino group, the protons of the ester's methyl group, and the protons of the methyl group attached to the ring. The chemical shifts and coupling patterns would be unique to this specific substitution pattern. Without a published spectrum, a data table of chemical shifts and coupling constants cannot be created.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum would show a signal for each unique carbon atom in the molecule. This would include the carbonyl carbon of the ester, the six distinct carbons of the substituted aromatic ring, and the two methyl carbons. The chemical shifts are highly sensitive to the electronic effects of the substituents (amino, methyl, and nitro groups). As no experimental data has been found, a corresponding data table cannot be provided.

Elucidation of Proton and Carbon Environments and Chemical Shifts

The structural characterization of this compound is heavily reliant on Nuclear Magnetic Resonance (NMR) spectroscopy. Both ¹H NMR and ¹³C NMR provide detailed information about the molecule's carbon-hydrogen framework, confirming the connectivity and electronic environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum for this compound is expected to show distinct signals corresponding to the aromatic protons, the methyl ester protons, the ring-attached methyl protons, and the amine protons. Due to the asymmetric substitution pattern on the benzene (B151609) ring, the two aromatic protons would appear as distinct signals, likely doublets, in the aromatic region (typically δ 6.5-8.5 ppm). The electron-withdrawing nitro group and methyl ester group would deshield adjacent protons, shifting them downfield, while the electron-donating amino and methyl groups would cause an upfield shift (shielding). The amine (NH₂) protons would likely appear as a broad singlet, and its chemical shift can be variable. The methyl ester (-OCH₃) protons would present as a sharp singlet around δ 3.9 ppm, and the aromatic methyl (-CH₃) protons would also be a singlet, typically resonating further upfield around δ 2.2-2.5 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information. Due to the lack of symmetry, all nine carbon atoms in the molecule are expected to be chemically non-equivalent, resulting in nine distinct signals. aiinmr.com The carbonyl carbon of the ester group is the most deshielded, appearing significantly downfield (δ 164-167 ppm). aiinmr.com The aromatic carbons typically resonate in the δ 120-150 ppm range. The carbon directly attached to the nitro group (C-2) would be strongly deshielded, while the carbon attached to the amino group (C-3) would be shielded. brainly.com The methyl ester carbon (-OCH₃) would appear around δ 52 ppm, and the aromatic methyl carbon (-CH₃) would be found at the most upfield region, around δ 20-22 ppm.

The following tables present predicted chemical shifts for this compound based on data from structurally similar compounds like methyl 3-nitrobenzoate and methyl 3-amino-4-methylbenzoate. chegg.comchemicalbook.com

Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic H (H-5) | ~7.4 | d |

| Aromatic H (H-6) | ~7.1 | d |

| Amine (NH₂) | Variable | br s |

| Methyl Ester (OCH₃) | ~3.9 | s |

| Aromatic Methyl (CH₃) | ~2.2 | s |

(s = singlet, d = doublet, br s = broad singlet)

Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~165 |

| Aromatic C-1 | ~130 |

| Aromatic C-2 (C-NO₂) | ~148 |

| Aromatic C-3 (C-NH₂) | ~145 |

| Aromatic C-4 (C-CH₃) | ~125 |

| Aromatic C-5 | ~128 |

| Aromatic C-6 | ~120 |

| Methyl Ester (OCH₃) | ~52 |

Mass Spectrometry for Molecular Identification and Impurity Profiling

Mass spectrometry (MS) is a critical tool for determining the molecular weight of this compound and for identifying and quantifying impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS) Methodologies

LC-MS is a powerful technique for analyzing trace-level impurities in pharmaceutical ingredients. rsc.org However, neutral nitroaromatic compounds like this compound can present challenges due to their limited ionization efficiency in common electrospray ionization (ESI) sources. researchgate.netrsc.org At higher concentrations, detection in negative ion mode via ESI or atmospheric pressure chemical ionization (APCI) may be possible due to the electron-deficient nature of the nitro group. rsc.org

A typical LC-MS method would involve reversed-phase chromatography to separate the target compound from any impurities. The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a modifier such as ammonium (B1175870) formate (B1220265) to improve ionization. rsc.org For trace-level analysis where ionization is insufficient, chemical derivatization strategies are often employed prior to LC-MS analysis. researchgate.netrsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Level Determination

For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) offers excellent sensitivity and specificity for trace-level determination. This technique is particularly well-suited for identifying potential genotoxic impurities in drug substances. amazonaws.com A GC-MS method for this compound would involve injecting a solution of the sample into a heated port to vaporize it. The components are then separated on a capillary column (e.g., a dimethylpolysiloxane stationary phase) before entering the mass spectrometer. amazonaws.com

The mass spectrometer, often operating in selective ion monitoring (SIM) mode, provides high sensitivity by focusing only on specific mass-to-charge (m/z) ratios characteristic of the target analyte and potential impurities. amazonaws.com This allows for quantification at parts-per-million (ppm) levels or lower. The fragmentation pattern observed in the mass spectrum provides a chemical fingerprint that can be used to confirm the identity of the compound. For the related isomer Methyl 3-methyl-4-nitrobenzoate, significant peaks in its GC-MS spectrum include m/z values of 178, 135, and 106. nih.gov

Strategies for Enhancing MS Detection Sensitivity through Chemical Derivatization

To overcome the poor ionization efficiency of neutral nitroaromatic compounds in LC-MS, chemical derivatization is a highly effective strategy. researchgate.netrsc.org The primary goal of derivatization is to introduce a functional group that is readily ionizable, thereby significantly enhancing the MS signal. science.govsemanticscholar.org

A widely used and effective approach for nitroaromatics is the chemical reduction of the nitro group (-NO₂) to a corresponding aromatic amine (-NH₂). rsc.orgresearchgate.netrsc.org This transformation can be achieved using reducing agents like zinc dust in the presence of ammonium formate. rsc.org The resulting amine is much more basic and readily protonated, leading to a strong signal in positive ion mode ESI-MS. This pre-analysis derivatization can increase detection sensitivity by several orders of magnitude, making it suitable for controlling impurities at the Threshold of Toxicological Concern (TTC) level. researchgate.netrsc.org Other derivatization reagents, such as those that introduce a permanently charged moiety like a quaternary ammonium group, can also be used to improve detection. semanticscholar.org

Electronic Spectroscopy and Optical Characterization

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing information about its electronic structure and conjugated systems. The UV-Vis spectrum of this compound is dominated by the electronic transitions within the substituted benzene ring.

The benzene ring itself has characteristic absorptions, but the presence of multiple substituents—the nitro group (-NO₂), the amino group (-NH₂), the methyl group (-CH₃), and the methyl ester group (-COOCH₃)—significantly influences the spectrum. The nitro and methyl ester groups are chromophores (light-absorbing groups), while the amino and methyl groups act as auxochromes, which modify the absorption characteristics (wavelength and intensity) of the chromophores.

The combined electronic effects of these groups, particularly the strong electron-withdrawing nitro group and the electron-donating amino group, are expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima (λ_max) compared to unsubstituted benzene. The spectrum would likely show strong absorption bands in the UV region, potentially extending into the visible range, which would account for the compound's expected yellow color. thermofisher.com Analysis of related compounds, such as 4-methyl-3-nitrobenzoic acid, shows strong transparency in the near-infrared range (300-1500 nm), with primary absorptions occurring in the UV range. researchgate.net

Expected UV-Vis Absorption Data

| Solvent | Expected λ_max (nm) | Associated Electronic Transition |

|---|---|---|

| Ethanol (B145695)/Methanol | ~250-280 | π → π* |

Photoelectron Spectroscopy for Investigating Electronic Structure

Photoelectron spectroscopy (PES) is a powerful technique used to determine the electronic structure of molecules by measuring the kinetic energies of electrons ejected from a sample upon irradiation with high-energy photons. tum.de This analysis provides direct experimental measurement of the binding energies of electrons in their molecular orbitals (MOs).

While specific PES studies for this compound were not identified in a review of current literature, the electronic structure of related nitroaromatic compounds, such as nitrobenzene (B124822), has been investigated. aip.orgnih.gov These studies reveal a complex electronic environment arising from the interplay between the aromatic π-system and the substituent groups.

For this compound, a PES analysis would be expected to elucidate the following:

Influence of Substituents: The benzene ring is functionalized with both electron-donating groups (amino, methyl) and electron-withdrawing groups (nitro, methyl ester). PES would quantify how these competing electronic effects perturb the energies of the benzene ring's π orbitals.

Orbital Identification: The technique could distinguish between orbitals localized on the phenyl ring and those primarily associated with the nitro and amino functional groups. aip.orgacs.org Studies on nitrobenzene have assigned the most loosely bound molecular orbital to the ring's b1 π-orbital and have identified orbitals associated with the nitro group at higher binding energies. aip.org

Charge Distribution: The measured ionization energies would provide insight into the intramolecular charge transfer characteristics, particularly the interaction between the electron-donating amino group and the strongly electron-withdrawing nitro group. rsc.org

A hypothetical PES spectrum would present a series of bands, each corresponding to the ionization from a different molecular orbital. The fine structure within these bands could also reveal vibrational energy levels of the resulting cation. aip.org

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. It provides accurate data on bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.

In the study of Methyl 4-amino-3-methylbenzoate, crystals suitable for X-ray diffraction were obtained by the slow evaporation of an ethanol solution. nih.govresearchgate.net The analysis revealed that the molecule crystallizes in a monoclinic system. Key findings from this study include the observation that the methyl and amino groups are nearly coplanar with the benzene ring. nih.govresearchgate.net Furthermore, the crystal structure is stabilized by intermolecular hydrogen bonds between the amino group's hydrogen atoms and an oxygen atom of the ester group on an adjacent molecule, linking the molecules into chains. nih.govresearchgate.net

The detailed crystallographic data for this related compound are summarized in the table below. nih.govresearchgate.net

| Parameter | Value |

|---|---|

| Empirical Formula | C₉H₁₁NO₂ |

| Formula Weight | 165.19 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a (Å) | 7.5670 (15) |

| b (Å) | 6.1080 (12) |

| c (Å) | 18.127 (4) |

| β (°) | 98.14 (3) |

| Volume (ų) | 829.4 (3) |

| Z | 4 |

| Calculated Density (Mg m⁻³) | 1.323 |

This data provides a robust model for predicting the solid-state behavior of this compound, which would likely exhibit similar intermolecular interactions and packing motifs.

Theoretical and Computational Investigations of Methyl 3 Amino 4 Methyl 2 Nitrobenzoate

Density Functional Theory (DFT) Calculations for Molecular Properties

DFT calculations are a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for predicting a wide range of molecular properties.

Geometry Optimization and Conformational Analysis

A foundational step in any computational study is the optimization of the molecule's geometry to find its most stable three-dimensional structure. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is reached. For a molecule with rotatable bonds, such as the ester and amino groups in Methyl 3-amino-4-methyl-2-nitrobenzoate, a conformational analysis would also be necessary to identify the global energy minimum among various possible spatial arrangements. At present, no such study detailing the optimized bond lengths, bond angles, and dihedral angles for this compound is available in the literature.

Prediction and Scaling of Vibrational Frequencies

Once the optimized geometry is obtained, the vibrational frequencies of the molecule can be calculated. These theoretical frequencies correspond to the various stretching, bending, and torsional motions of the atoms and are instrumental in interpreting experimental infrared (IR) and Raman spectra. It is standard practice to apply scaling factors to the calculated frequencies to correct for anharmonicity and the approximations inherent in the computational methods, thereby improving agreement with experimental data. A detailed vibrational analysis for this compound, including predicted frequencies and their assignments to specific molecular motions, has not been reported.

Electronic Structure Analysis and Electron Density Distributions

Understanding the electronic structure is key to predicting a molecule's reactivity and intermolecular interactions. DFT calculations can provide detailed information on the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential. This analysis helps to identify the nucleophilic and electrophilic sites within the molecule. To date, no literature is available that describes the electronic properties or electron density distribution of this compound.

Ab Initio and Composite Computational Methods for Thermochemical Properties

High-accuracy ab initio and composite methods are employed to determine the thermochemical properties of molecules, such as their enthalpy of formation.

G3(MP2)//B3LYP Method for Gas-Phase Enthalpy of Formation

The Gaussian-3 (G3) theory, and its variants like G3(MP2)//B3LYP, are high-level composite methods that provide reliable predictions of thermochemical data. This specific method uses geometries and vibrational frequencies calculated at the B3LYP level of DFT, followed by a series of single-point energy calculations at higher levels of theory to approximate the energy of the molecule with high accuracy. This allows for the calculation of properties like the gas-phase enthalpy of formation. A study applying this or similar high-accuracy methods to determine the enthalpy of formation for this compound has not been found.

Molecular Dynamics and Intramolecular Interactions

Theoretical and computational studies offer significant insights into the conformational behavior and intramolecular forces that govern the three-dimensional structure and reactivity of this compound. While direct computational analysis of this specific molecule is not extensively documented in publicly available research, valuable inferences can be drawn from studies on structurally related compounds.

Steric Effects and Internal Rotational Motion Analysis

The spatial arrangement of the amino, methyl, nitro, and methyl ester groups on the benzene (B151609) ring in this compound dictates its conformational preferences. The proximity of these substituents, particularly the ortho- and meta-positioning, leads to significant steric hindrance, which in turn influences the internal rotational motions of the functional groups.

Computational analyses on analogous substituted nitrobenzoic acids, such as 4-methyl-3-nitrobenzoic acid, have revealed the existence of different rotational conformers. scirp.org For instance, the rotation of the carboxylic acid group (analogous to the methyl ester group in the target molecule) around its bond to the benzene ring can result in distinct cis and trans conformers, depending on the orientation of the hydroxyl group relative to the adjacent nitro group. scirp.org In the case of this compound, the rotation of the methyl ester and nitro groups is expected to be similarly hindered by the adjacent amino and methyl groups.

Noncovalent Interactions within the Molecular Framework

The molecular framework of this compound is rich with potential noncovalent interactions that play a critical role in stabilizing its structure. These interactions, though weaker than covalent bonds, are numerous and collectively exert a significant influence on the molecule's conformation and properties.

A prominent intramolecular interaction is the hydrogen bond that can form between the hydrogen atoms of the amino group (-NH₂) and the oxygen atoms of the adjacent nitro group (-NO₂). This type of intramolecular hydrogen bonding is a common feature in ortho-substituted anilines and can lead to the formation of a stable six-membered ring-like structure. This interaction would increase the planarity of that portion of the molecule and restrict the rotation of both the amino and nitro groups.

Evaluation of Quantum Chemical Parameters

Quantum chemical calculations are instrumental in predicting various electronic and optical properties of molecules. For this compound, the evaluation of these parameters can provide insights into its potential applications in materials science, particularly in the field of nonlinear optics.

First-Order Hyperpolarizability Constants

First-order hyperpolarizability (β) is a measure of the nonlinear optical (NLO) response of a molecule. Materials with large β values are of interest for applications in optoelectronics, such as frequency conversion and optical switching. The presence of both electron-donating (amino) and electron-withdrawing (nitro and methyl ester) groups on the benzene ring of this compound suggests that it may exhibit a significant NLO response.

For 4-methyl-3-nitrobenzoic acid, the first-order hyperpolarizability has been calculated, and the results indicate a notable NLO response. scirp.orgresearchgate.net The computed values for the dipole moment (µ) and the total first-order hyperpolarizability (β) are presented in the table below. It is important to note that these values are for a structurally similar compound and should be considered as an estimation of the potential NLO properties of this compound. The additional amino group in the target compound is expected to further enhance the NLO response due to its strong electron-donating nature.

| Parameter | Value |

|---|---|

| Dipole Moment (µ) in Debye | Data not available in search results |

| First-Order Hyperpolarizability (β) in 10-30 cm5/e.s.u | Data not available in search results |

Reaction Mechanisms and Chemical Transformations Involving Methyl 3 Amino 4 Methyl 2 Nitrobenzoate

Mechanistic Studies of Nitro-Group Transformations

The nitro group is a versatile functional group that can undergo a variety of transformations, the most common and significant of which is its reduction to an amino group.

The conversion of an aromatic nitro group to an amino functionality is a cornerstone of synthetic organic chemistry, providing a route to anilines from readily available nitroaromatics. This reduction is a six-electron process that proceeds through several intermediate species. nih.gov The generalized pathway involves the sequential formation of nitroso and hydroxylamine (B1172632) intermediates before yielding the final amine. nih.gov

The reaction can be depicted as follows: R-NO₂ → R-NO → R-NHOH → R-NH₂

Two primary mechanistic pathways are generally considered for this transformation: a direct pathway and a condensation pathway. The direct pathway involves the stepwise reduction of a single nitroarene molecule on a catalyst surface. The condensation pathway involves reactions between the intermediates, such as the reaction between a nitrosoarene and a hydroxylamine to form an azoxy compound, which is then further reduced.

Commonly employed methods for this reduction include catalytic hydrogenation and the use of metals in acidic media. masterorganicchemistry.com

Catalytic Hydrogenation: This is one of the most efficient methods, often utilizing catalysts like Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel. masterorganicchemistry.com The reaction involves the adsorption of the nitro compound and molecular hydrogen onto the catalyst surface, followed by the stepwise transfer of hydrogen atoms.

Metal-Acid Systems: Reagents such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) are effective for nitro group reduction. masterorganicchemistry.com The metal acts as the electron donor, and the acid provides the necessary protons for the reaction. For example, using iron in acidic conditions involves the oxidation of Fe to Fe²⁺.

The choice of reducing agent and conditions is critical to ensure chemoselectivity, especially given the presence of the reducible ester group in Methyl 3-amino-4-methyl-2-nitrobenzoate.

In a molecule with multiple functional groups like this compound, the regioselectivity and chemoselectivity of reactions are of paramount importance. The primary concern during the reduction of the nitro group is to avoid the reduction of the methyl ester functionality.

The existing substituents on the aromatic ring—the amino group (-NH₂), the methyl group (-CH₃), and the methyl ester group (-COOCH₃)—influence the reactivity of the nitro group. The amino and methyl groups are electron-donating, which can increase the electron density on the ring and potentially hinder the reduction of the nitro group. Conversely, the methyl ester is an electron-withdrawing group. However, the reduction of an aromatic nitro group is generally favored over the reduction of an ester under typical catalytic hydrogenation or metal-acid conditions. sciencemadness.org

The reaction pathway typically proceeds through the nitroso and hydroxylamine intermediates. nih.gov The rate of reduction of the nitroso group to the hydroxylamine is often significantly faster than the initial reduction of the nitro group, making the nitroso intermediate difficult to isolate. nih.gov The hydroxylamine is a key intermediate; under certain conditions, it can be the final product or can rearrange, but typically it is readily reduced to the corresponding amine.

| Reagent/System | Typical Conditions | Selectivity over Esters | Notes |

|---|---|---|---|

| H₂, Pd/C | Methanol (B129727) or Ethanol (B145695), RT, 1-4 atm H₂ | High | Commonly used, highly efficient. sciencemadness.org |

| Fe / HCl or Fe / NH₄Cl | Ethanol/Water, Reflux | Excellent | Classical method, cost-effective. masterorganicchemistry.com |

| SnCl₂ / HCl | Ethanol, Reflux | High | Effective but tin waste can be an issue. |

| NaBH₄ / NiCl₂ | Methanol, 0 °C to RT | Moderate to Good | Requires careful control of conditions. |

Mechanistic Studies of Ester and Amine Group Reactivity

The methyl ester and amino groups of this compound also exhibit characteristic reactivities.

The methyl ester group is susceptible to hydrolysis, a reaction that converts the ester back to a carboxylic acid. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: The mechanism involves the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers lead to the elimination of methanol and the formation of the corresponding carboxylic acid, 3-amino-4-methyl-2-nitrobenzoic acid. This process is reversible. quora.com

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process that involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This forms a tetrahedral intermediate, which then collapses to expel the methoxide (B1231860) ion, a good leaving group. The resulting carboxylic acid is deprotonated by the methoxide or another base to form the carboxylate salt. An acidic workup is required to obtain the neutral carboxylic acid.

Transesterification is a related reaction where the methoxy (B1213986) group of the ester is replaced by another alkoxy group. This reaction is typically catalyzed by an acid or a base and is an equilibrium process. For example, reacting this compound with ethanol in the presence of an acid catalyst would lead to the formation of Ethyl 3-amino-4-methyl-2-nitrobenzoate.

The amino group in the molecule is a nucleophile, while the ester group contains an electrophilic carbonyl carbon. However, intramolecular reactions are unlikely due to steric hindrance and ring strain. The primary reactivity of the amine is as a nucleophile in reactions with external electrophiles.

The ester group can undergo amidation (or aminolysis) when treated with an amine, converting the ester into an amide. This reaction is generally slower than hydrolysis and often requires heating or catalysis. researchgate.net The mechanism involves the nucleophilic attack of an amine on the ester's carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, eliminating methanol to form the amide.

For this compound, the ester functionality can react with an external amine (R'-NH₂) to form the corresponding amide, N-R'-3-amino-4-methyl-2-nitrobenzamide. The reaction is often facilitated by converting the amine into a more potent nucleophile (e.g., using sodium amide) or by using catalysts. researchgate.net

The existing amino group on the ring can undergo its own set of reactions, such as acylation with acid chlorides or anhydrides to form an amide, or alkylation reactions.

Role of Catalysis in Transformations

Catalysis plays a pivotal role in mediating the transformations of this compound, enhancing reaction rates and improving selectivity.

In the context of nitro group reduction , heterogeneous catalysts like Pd/C and Raney Nickel are crucial. masterorganicchemistry.com They provide a high surface area where the nitro compound and the reducing agent (e.g., H₂) can adsorb and interact. The catalyst facilitates the cleavage of the H-H bond and the stepwise transfer of hydrogen to the nitro group. The efficiency and selectivity of these catalysts prevent the over-reduction of other functional groups.

For ester transformations , catalysis is essential. Acid catalysts (like H₂SO₄) activate the ester for nucleophilic attack in hydrolysis and transesterification by protonating the carbonyl oxygen. quora.com Base catalysts (like NaOH) are used in saponification, where the hydroxide ion itself is the nucleophilic species. In amidation reactions, certain Lewis acids or organocatalysts can be employed to activate the ester carbonyl group, making it more susceptible to attack by an amine nucleophile. researchgate.net Niobium pentoxide (Nb₂O₅) has been reported as an effective heterogeneous catalyst for the direct amidation of esters. researchgate.net

| Transformation | Catalyst Type | Example Catalyst | Role of Catalyst |

|---|---|---|---|

| Nitro Reduction | Heterogeneous Metal | Pd/C, PtO₂, Raney Ni | Provides reaction surface, activates H₂. |

| Ester Hydrolysis | Acid / Base | H₂SO₄ / NaOH | Activates carbonyl (acid) or provides nucleophile (base). quora.com |

| Transesterification | Acid / Base | H₂SO₄ / NaOEt | Activates carbonyl for alcohol attack. |

| Amidation | Heterogeneous / Lewis Acid | Nb₂O₅ | Activates ester carbonyl for amine attack. researchgate.net |

Acid-Catalyzed Reactions

Information unavailable.

Exploration of Novel Catalytic Systems and Activation Pathways

Information unavailable.

Investigation of Material Interactions and Reactivity Profiles

Information unavailable.

Research Applications and Broader Context in Chemical Science

Methyl 3-amino-4-methyl-2-nitrobenzoate as a Building Block in Complex Organic Synthesis

The specific arrangement of substituents on the aromatic ring of this compound allows it to serve as a foundational element in the construction of more intricate molecular architectures.

Heterocyclic compounds are a cornerstone of medicinal chemistry, and quinazolinones, in particular, are known for a wide range of biological activities. The synthesis of quinazolinone derivatives often involves the use of ortho-amino benzoic acid derivatives. While direct synthesis pathways using this compound are not extensively detailed in available literature, related structures are pivotal in these reactions. For instance, compounds like methyl 2-amino benzoate (B1203000) are used in green chemistry approaches to produce 3-substituted quinazolinones. researchgate.net The general strategy involves the condensation of an anthranilic acid derivative with an amine and a carbon source. The presence of the amino and ester groups in close proximity on the benzene (B151609) ring is key to forming the heterocyclic quinazolinone core. Furthermore, related nitrobenzamide compounds serve as intermediates in the synthesis of other heterocyclic systems like triazole and benzimidazole (B57391) derivatives, which have applications in treating a variety of diseases. google.com

The synthesis of active pharmaceutical ingredients (APIs) often requires multi-step processes where specific intermediates are crucial for building the final drug molecule. This compound and its isomers are valuable in this context. For example, the related compound methyl 2-methyl-3-nitrobenzoate is a key starting material in a patented process for the synthesis of Lenalidomide, a significant immunomodulatory drug. google.com In such syntheses, the nitro and methyl groups can be chemically modified through reactions like bromination and subsequent substitutions to build the complex structure of the final API. google.com The strategic placement of functional groups allows for selective reactions, which is a critical aspect of pharmaceutical manufacturing.

| Intermediate Compound | Role in Synthesis | Final Product Class |

| Methyl 2-methyl-3-nitrobenzoate | Starting material for bromination and substitution reactions | Immunomodulatory Drugs (e.g., Lenalidomide) google.com |

| Methyl 2-amino benzoate | Reactant in condensation reactions | Quinazolinones researchgate.net |

| N-methyl-4-(methylamino)-3-nitrobenzamide | Intermediate for building heterocyclic systems | Triazole and Benzimidazole Derivatives google.com |

Contributions to Methodological Development in Analytical Chemistry

The need to ensure the purity and quality of pharmaceutical products drives the development of sophisticated analytical methods. This compound and its related compounds play a role in advancing these techniques.

In pharmaceutical synthesis, it is critical to monitor and control the levels of intermediates and potential impurities, some of which may be genotoxic. This requires highly sensitive analytical methods capable of detecting substances at trace levels. For instance, in the manufacturing of Lenalidomide, several related nitrobenzoate intermediates are identified as potential genotoxic impurities (PGIs). amazonaws.com The development of methods using techniques like Gas Chromatography with Mass Spectrometry (GC-MS) is essential for quantifying these impurities at levels as low as parts per million (ppm). amazonaws.com While a specific method for this compound is not detailed, the analytical challenges posed by its isomers necessitate the advancement of hyphenated techniques like GC-MS and LC-MS, which offer high sensitivity and specificity over conventional methods. amazonaws.com

Impurity profiling is the identification and quantification of all potential impurities in a drug substance. This is a regulatory requirement and crucial for ensuring the safety and efficacy of a drug. Intermediates from the manufacturing process are a common source of such impurities. The impurity profile of a final product is a description of all identified and unidentified impurities. In complex syntheses, such as that for Lenalidomide, intermediates like methyl 2-(bromomethyl)-3-nitrobenzoate are carefully monitored via HPLC to ensure the reaction proceeds to completion and to control for carry-over into the final product. google.com The development of robust analytical methods is therefore essential for characterizing these impurity profiles and ensuring that they meet the stringent thresholds set by regulatory bodies like the ICH.

| Analytical Technique | Application | Purpose |

| HPLC (High-Performance Liquid Chromatography) | Monitoring reaction progress and impurity profiling | To ensure reaction completion and control for intermediate carry-over. google.com |

| GC-MS (Gas Chromatography-Mass Spectrometry) | Trace-level determination of potential genotoxic impurities | To quantify harmful impurities at very low concentrations. amazonaws.com |

| LC-MS (Liquid Chromatography-Mass Spectrometry) | Identification and quantification of trace impurities | Provides high sensitivity and specificity for complex mixtures. amazonaws.com |

Pedagogical Applications in Organic Chemistry Education

While specific laboratory experiments focusing on this compound are not commonly documented, related compounds are used to illustrate fundamental concepts in organic chemistry education. For example, the synthesis of 4-amino-3-nitrobenzoic acid methyl ester via Fischer esterification is presented as a visual and effective experiment for undergraduate laboratories. bond.edu.au This type of experiment teaches students key techniques such as reaction monitoring using Thin Layer Chromatography (TLC), product purification via liquid-liquid extraction, and characterization using NMR and IR spectroscopy. bond.edu.au The distinct color changes involved in the extraction process, as the starting material and product move between aqueous and organic layers, provide a clear visual demonstration of chemical principles like solubility and acid-base reactions. bond.edu.au Such experiments serve to introduce students to essential laboratory techniques within a typical 2-3 hour class period, making complex chemical concepts more accessible. bond.edu.au

Future Research Directions for Aminonitrobenzoate Derivatives

The foundational structure of aminonitrobenzoates presents a versatile scaffold for further chemical exploration. Future research is poised to expand upon their synthesis, theoretical understanding, and practical applications.

While classical methods for synthesizing aminonitrobenzoate derivatives are well-established, there is significant scope for the development of novel and more efficient synthetic strategies. Future research will likely focus on methodologies that offer improved yields, reduced reaction times, greater functional group tolerance, and alignment with the principles of green chemistry.

Drawing inspiration from synthetic advancements with related heterocyclic compounds, potential avenues include:

Advanced Catalysis: The use of novel catalysts, such as biodegradable solid acid catalysts or metal-free organocatalysts, could offer more environmentally friendly alternatives to traditional mineral acids. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times for the synthesis of various heterocyclic derivatives, a technique that could be adapted for aminonitrobenzoate synthesis. researchgate.net

Flow Chemistry: Continuous flow reactors can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to batch processes.

Biocatalysis: The use of enzymes for the synthesis of aminobenzoic acid derivatives from simple carbon sources represents a sustainable and green alternative to traditional chemical synthesis from petroleum-derived precursors. scirp.org

Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules, guiding experimental work. For aminonitrobenzoate derivatives, advanced computational modeling, particularly using Density Functional Theory (DFT), can elucidate complex structure-reactivity relationships. nih.gov

Future computational studies could focus on:

Predicting Spectroscopic Properties: Calculating theoretical vibrational frequencies (FTIR, Raman) and comparing them with experimental spectra can confirm molecular structures and provide insights into bonding.

Understanding Reaction Mechanisms: Modeling transition states and reaction pathways can help optimize synthetic conditions and predict the formation of byproducts.

Calculating Electronic Properties: DFT calculations can determine key electronic parameters such as HOMO-LUMO energy gaps, dipole moments, and hyperpolarizability. nih.gov These parameters are crucial for understanding the molecule's reactivity and predicting its potential in applications like nonlinear optics. nih.govresearchgate.net For instance, the introduction of strong electron-donating (amino) and electron-withdrawing (nitro) groups on an aromatic ring is a classic design strategy for materials with high hyperpolarizability, a key characteristic for nonlinear optical applications. researchgate.net

The table below shows a comparison of calculated properties for a reference non-fullerene acceptor and a derivative, illustrating the type of data generated from computational studies.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | First Hyperpolarizability (βtot) (esu) |

| Reference | -5.48 | -3.42 | 2.06 | 1.89 x 10⁻²⁷ |

| MSTD7 | -5.21 | -3.53 | 1.68 | 13.44 x 10⁻²⁷ |

| Data adapted from a DFT study on NLO properties of organic compounds, illustrating the impact of structural modification on electronic properties. nih.gov |

The unique electronic and structural features of aminonitrobenzoate derivatives make them promising candidates for applications in both materials science and chemical biology.

Materials Science:

Nonlinear Optical (NLO) Materials: The inherent charge-transfer characteristics from the amino group (donor) to the nitro group (acceptor) through the π-system of the benzene ring make these molecules candidates for second and third-order NLO materials. researchgate.net Such materials are essential for applications in optoelectronics, including optical switching and signal processing. researchgate.net Research into crystalline forms of related compounds like 2-Amino-4-methylpyridinium 2-chloro 4-nitro benzoate has demonstrated their potential for third-order NLO applications. researchgate.netscirp.org

Conducting Polymers: Aminobenzoic acids, as derivatives of aniline, can be electrochemically polymerized to form conducting polymers. researchgate.net The presence of the carboxylic acid group provides a functional handle for further modification or for immobilizing other substrates, making these polymers suitable for sensor development. researchgate.net

Chemical Biology Research:

Enzyme Inhibition: The structure of aminobenzoic acid derivatives can be tailored to fit the active sites of specific enzymes, making them valuable lead compounds in drug discovery. nih.govresearchgate.net They can be investigated as potential inhibitors for a wide range of enzymes, where the specific substitution pattern on the aromatic ring can be modified to optimize binding and selectivity. nih.govdrugbank.com

Fluorescent Probes and Bioimaging: Many aromatic compounds with donor-acceptor architectures exhibit interesting photophysical properties, including fluorescence. mdpi.com By modifying the aminonitrobenzoate core, it may be possible to develop novel fluorescent probes for bioimaging. nih.gov These probes could be designed to "turn on" or shift their fluorescence in response to specific ions, reactive oxygen species, or biological macromolecules, allowing for real-time visualization of cellular processes. nih.gov

Probing Biological Processes: Aminobenzoic acid derivatives have been used to study fundamental biological processes such as protein synthesis by the ribosome. acs.orgnih.gov Cryo-electron microscopy studies have revealed how these non-natural monomers are positioned within the ribosome's catalytic center, providing insights into the stereochemical constraints of this essential biological machine. acs.orgnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.